

Spectroscopic Analysis of 1-(Pentafluorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(Pentafluorophenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ^1H and ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopic data for **1-(Pentafluorophenyl)ethanol**. This document is intended to serve as a core resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and visual representations of key spectroscopic features.

Introduction

1-(Pentafluorophenyl)ethanol is a fluorinated aromatic alcohol of significant interest in synthetic organic chemistry and medicinal chemistry. The presence of the pentafluorophenyl group imparts unique electronic properties and metabolic stability to molecules, making it a valuable building block in the design of novel pharmaceuticals and functional materials. Understanding the precise structural features of this compound through NMR spectroscopy is crucial for its effective utilization in research and development. This guide presents a detailed analysis of its ^1H and ^{19}F NMR spectra.

^1H and ^{19}F NMR Spectroscopic Data

The following tables summarize the quantitative ^1H and ^{19}F NMR data for **1-(Pentafluorophenyl)ethanol**. The data has been compiled from available spectroscopic information.

¹H NMR Data

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
1	Data not available	Quartet	Data not available	1H	CH
2	Data not available	Doublet	Data not available	3H	CH ₃
3	Data not available	Singlet	-	1H	OH

Table 1: ¹H NMR Spectroscopic Data for **1-(Pentafluorophenyl)ethanol**.

¹⁹F NMR Data

Signal	Chemical Shift (δ) ppm	Multiplicity	Assignment
1	Data not available	Multiplet	ortho-F
2	Data not available	Multiplet	para-F
3	Data not available	Multiplet	meta-F

Table 2: ¹⁹F NMR Spectroscopic Data for **1-(Pentafluorophenyl)ethanol**.

Note: Specific chemical shift and coupling constant values are not yet publicly available in comprehensive databases. The provided table outlines the expected signals and their assignments based on the molecular structure.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR data for **1-(Pentafluorophenyl)ethanol** are not widely published. However, a general procedure for obtaining high-quality ¹H and ¹⁹F NMR spectra for similar fluorinated organic compounds is provided below.

Sample Preparation

A solution of **1-(Pentafluorophenyl)ethanol** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO- d_6) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

^1H NMR Spectroscopy

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Solvent: Chloroform- d (CDCl_3) is a common choice.
- Reference: Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm).
- Parameters: Standard acquisition parameters are typically employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.

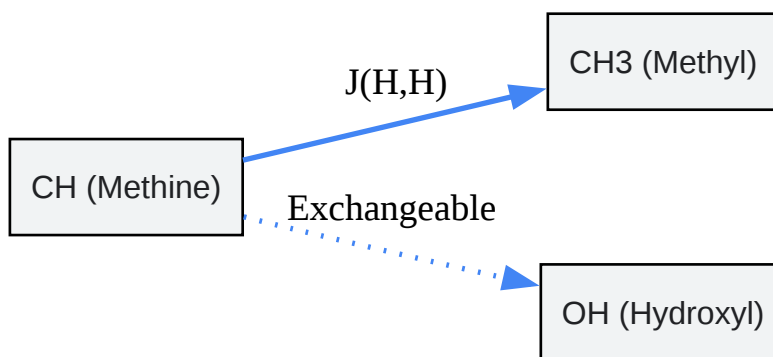
^{19}F NMR Spectroscopy

- Spectrometer: A spectrometer equipped with a fluorine probe is required.
- Reference: An external or internal reference standard, such as trifluorotoluene or hexafluorobenzene, is used.
- Parameters: ^{19}F NMR spectra are often acquired with proton decoupling to simplify the multiplets arising from H-F coupling.

Visualization of Spectroscopic Data

The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions in the ^1H and ^{19}F NMR spectra of **1-(Pentafluorophenyl)ethanol**, providing a visual representation of the molecular connectivity.

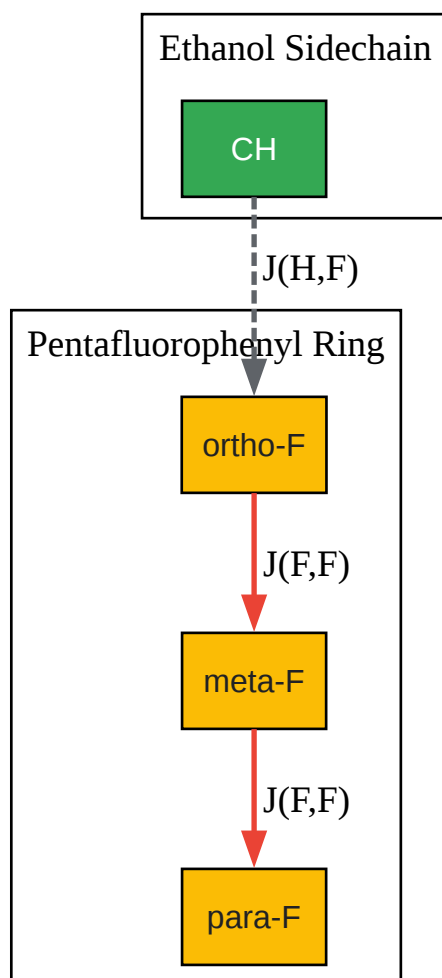
^1H NMR Coupling Pathway



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Caption: ^1H - ^1H spin-spin coupling in **1-(Pentafluorophenyl)ethanol**.

^{19}F NMR and ^1H - ^{19}F Coupling Relationships



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Caption: Key ^{19}F - ^{19}F and potential ^1H - ^{19}F coupling interactions.

Conclusion

This technical guide provides a foundational understanding of the ^1H and ^{19}F NMR spectroscopic characteristics of **1-(Pentafluorophenyl)ethanol**. While a complete, publicly available dataset with precise chemical shifts and coupling constants remains to be consolidated, the information and visualizations presented here offer a valuable framework for researchers working with this important fluorinated compound. The provided experimental guidelines will aid in the acquisition of high-quality NMR data, facilitating further structural elucidation and application-oriented research.

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